molecular formula C18H17N3O3 B7176351 N-(5-morpholin-4-ylpyridin-2-yl)-1-benzofuran-3-carboxamide

N-(5-morpholin-4-ylpyridin-2-yl)-1-benzofuran-3-carboxamide

Cat. No.: B7176351
M. Wt: 323.3 g/mol
InChI Key: DDIGMAWHQXDRGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-morpholin-4-ylpyridin-2-yl)-1-benzofuran-3-carboxamide is a complex organic compound that features a morpholine ring, a pyridine ring, and a benzofuran moiety

Properties

IUPAC Name

N-(5-morpholin-4-ylpyridin-2-yl)-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c22-18(15-12-24-16-4-2-1-3-14(15)16)20-17-6-5-13(11-19-17)21-7-9-23-10-8-21/h1-6,11-12H,7-10H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIGMAWHQXDRGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CN=C(C=C2)NC(=O)C3=COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-morpholin-4-ylpyridin-2-yl)-1-benzofuran-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the pyridine and morpholine groups. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like triethylamine. The final step usually involves the coupling of the benzofuran derivative with the pyridine-morpholine moiety under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques like chromatography may also be employed to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-morpholin-4-ylpyridin-2-yl)-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups like halides or amines .

Scientific Research Applications

N-(5-morpholin-4-ylpyridin-2-yl)-1-benzofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-morpholin-4-ylpyridin-2-yl)-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-morpholin-4-ylpyridin-2-yl)-2-[4-(1,2,4-triazol-4-yl)phenyl]acetamide
  • 5-(morpholin-4-yl)-2-(4-phthalimidobutyl)-1,3-oxazole-4-carbonitrile

Uniqueness

N-(5-morpholin-4-ylpyridin-2-yl)-1-benzofuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran moiety, in particular, is less common in similar compounds, potentially offering unique reactivity and applications.

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